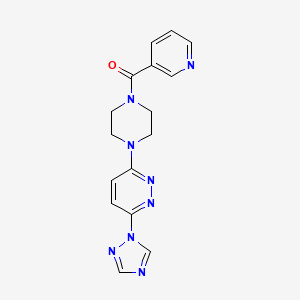

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H16N8O and its molecular weight is 336.359. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of various pyridazine and triazine derivatives, highlighting the versatility of these compounds in chemical synthesis. For example, El-Gaby et al. (2003) detailed novel syntheses of thieno[2,3-c]pyridazines and related derivatives through condensation and cycloalkylation reactions, emphasizing the structural diversity achievable with these scaffolds (El-Gaby et al., 2003). This research underlines the potential for synthesizing complex molecules that might include the (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-3-yl)methanone structure, offering a foundation for further investigation into its properties and applications.

Antagonistic and Binding Properties

A study by Swanson et al. (2009) on heterocyclic core compounds flanked by two basic functionalities identified several compounds with high in vitro affinity at the human histamine H3 receptor, suggesting potential for central nervous system applications (Swanson et al., 2009). These findings highlight the relevance of exploring compounds with similar structural motifs for pharmacological applications, particularly in receptor modulation.

Antimicrobial and Antioxidant Activities

Patel et al. (2011) synthesized new pyridine derivatives, including structures that bear resemblance to the compound of interest, demonstrating variable and modest antimicrobial activity against selected bacterial and fungal strains (Patel et al., 2011). This suggests potential research directions into the antimicrobial properties of this compound.

Pharmacokinetics and Drug Metabolism

Research into the metabolism and pharmacokinetics of related compounds offers valuable insights into how similar structures might behave in biological systems. Sharma et al. (2012) investigated the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, providing a detailed analysis of metabolic pathways (Sharma et al., 2012). Understanding the metabolic fate of structurally related compounds can inform the development and optimization of new drugs.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 .

Mode of Action

It can be inferred from related studies that these types of compounds may inhibit the proliferation of cancer cells by inducing apoptosis .

Result of Action

The result of the compound’s action is likely the inhibition of cancer cell proliferation and the induction of apoptosis . This can lead to a decrease in the size of tumors and potentially halt the progression of the disease.

Biochemical Analysis

Biochemical Properties

Similar compounds with triazole rings have been found to exhibit potent inhibitory activities against certain cancer cell lines . These compounds interact with various enzymes and proteins, potentially influencing biochemical reactions .

Cellular Effects

In cellular contexts, compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-3-yl)methanone have shown to inhibit the proliferation of certain cancer cells by inducing apoptosis . This suggests that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to bind to certain biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Similar compounds have shown to exhibit long-term effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

Similar compounds have shown to exhibit dose-dependent effects in animal models .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with various transporters and binding proteins .

Subcellular Localization

Similar compounds have been found to be directed to specific compartments or organelles due to certain targeting signals or post-translational modifications .

Properties

IUPAC Name |

pyridin-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8O/c25-16(13-2-1-5-17-10-13)23-8-6-22(7-9-23)14-3-4-15(21-20-14)24-12-18-11-19-24/h1-5,10-12H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYHVLBXWMMTCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2415965.png)

![2-Oxaspiro[3.3]heptan-5-OL](/img/structure/B2415966.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid](/img/structure/B2415972.png)

![2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2415975.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2415976.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2415980.png)

![1-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2415982.png)

![(2S)-4-methylsulfanyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B2415984.png)